2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

Medicinal Chemistry Physicochemical Profiling Fluorinated Building Blocks

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine (CAS 887360-93-2) is a fluorinated pyrrolidine derivative with the molecular formula C10H16F5N and a molecular weight of 245.23 g/mol. Characterized by a geminal substitution pattern at the 2-position of the pyrrolidine ring—bearing both an n-butyl chain and a pentafluoroethyl (C2F5) group—this compound belongs to a class of heterocyclic amines increasingly utilized in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.

Molecular Formula C10H16F5N
Molecular Weight 245.23 g/mol
CAS No. 887360-93-2
Cat. No. B1286295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine
CAS887360-93-2
Molecular FormulaC10H16F5N
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCCCC1(CCCN1)C(C(F)(F)F)(F)F
InChIInChI=1S/C10H16F5N/c1-2-3-5-8(6-4-7-16-8)9(11,12)10(13,14)15/h16H,2-7H2,1H3
InChIKeyWATUAYSAIHYCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine (CAS 887360-93-2) – A Geminal Fluoroalkyl Pyrrolidine Building Block for Property Tuning in Drug Discovery


2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine (CAS 887360-93-2) is a fluorinated pyrrolidine derivative with the molecular formula C10H16F5N and a molecular weight of 245.23 g/mol . Characterized by a geminal substitution pattern at the 2-position of the pyrrolidine ring—bearing both an n-butyl chain and a pentafluoroethyl (C2F5) group—this compound belongs to a class of heterocyclic amines increasingly utilized in medicinal chemistry to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability [1]. The compound exhibits a predicted pKa of 8.11±0.10, a calculated LogP of 3.74, and a predicted density of 1.144±0.06 g/cm³, with a boiling point of 68–70 °C at 12 Torr .

Geminal Fluoroalkyl Pattern Unique C2F5 + n-butyl substitution at pyrrolidine 2‑position enables property tuning not possible with mono‑substituted analogs.
Reduced Amine Basicity Electron‑withdrawing C2F5 shifts pKa ~3 units lower than parent pyrrolidine, reducing protonation at physiological pH for passive permeability studies.
Elevated Lipophilicity n‑Butyl chain lifts LogP into CNS‑compatible range, supporting blood‑brain barrier penetration research and CNS drug discovery workflows.

Why Off-the-Shelf Fluorinated Pyrrolidines Cannot Substitute for 2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine in Rational Design


The geminal combination of a pentafluoroethyl group and an n-butyl chain at the pyrrolidine 2-position is not interchangeable with simpler mono-fluoroalkyl or non-alkylated analogs. Studies on fluoroalkyl-substituted heterocyclic amines demonstrate that even minor changes in fluorination pattern or alkyl substitution profoundly alter amine basicity (pKa), lipophilicity (LogP), and aqueous solubility [1]. For instance, the presence of the electron-withdrawing C2F5 group significantly lowers the pKa of the pyrrolidine nitrogen relative to unsubstituted pyrrolidine (pKa ~11.3), while the n-butyl chain modulates overall hydrophobicity . A direct switch to 2-(pentafluoroethyl)pyrrolidine (CAS 383127-97-7, lacking the butyl group) or 2-tert-butyl-2-(pentafluoroethyl)pyrrolidine (CAS 887360-95-4) would yield different steric profiles, conformational preferences, and partition coefficients, potentially derailing SAR optimization in drug discovery campaigns. Therefore, procurement of the exact 2-butyl-2-(C2F5) substitution pattern is essential for maintaining structure-activity relationships and ensuring reproducible biological outcomes.

Alkyl chain mismatch 2‑(C2F5)pyrrolidine lacks the n‑butyl group, shifting LogP by ~1.9 units and likely altering membrane partitioning and protein binding compared to the target compound.
Steric profile divergence tert‑Butyl analog (CAS 887360‑95‑4) introduces rigid, spherical bulk instead of the linear n‑butyl chain; this changes conformational preferences and may limit access to sterically demanding binding sites.
Basicity shift with fluorination Even minor changes in fluoroalkyl substitution can alter amine pKa. Mono‑fluoroalkyl or non‑fluorinated analogs may not reproduce the reduced basicity essential for CNS‑oriented property optimization.

Quantitative Differentiation of 2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine vs. Closest Analogs


Comparative Basicity: pKa Reduction by the C2F5 Group vs. Unsubstituted Pyrrolidine

The predicted pKa of 2-butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is 8.11 ± 0.10 , compared to pKa ~11.3 for unsubstituted pyrrolidine [1]. The presence of the strongly electron-withdrawing pentafluoroethyl group at the α-position significantly reduces the basicity of the pyrrolidine nitrogen. This pKa shift is critical for applications requiring reduced amine protonation at physiological pH, such as improving membrane permeability or reducing hERG channel blockade. The quantitative pKa difference of ~3.2 log units directly influences the fraction of uncharged species available for passive diffusion.

Basicity Reduction
Class-level inference
pKa 8.11 vs 11.3 (Δ≈−3.2)
Lower protonation supports passive permeability at physiological pH.
Predicted value versus literature experimental pKa for pyrrolidine.
Medicinal Chemistry Physicochemical Profiling Fluorinated Building Blocks

Lipophilicity Differentiation: LogP of 2-Butyl-2-(C2F5)pyrrolidine vs. 2-(C2F5)pyrrolidine

The calculated LogP (octanol-water partition coefficient) for 2-butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is 3.74 . In contrast, the analog lacking the n-butyl group, 2-(pentafluoroethyl)pyrrolidine (CAS 383127-97-7, C6H8F5N, MW 189.13), exhibits a predicted LogP of approximately 1.8 . The addition of the four-carbon alkyl chain increases lipophilicity by ~1.9 LogP units, a substantial shift that significantly impacts compound distribution, protein binding, and metabolic clearance. The LogP of 3.74 places the compound in a range suitable for CNS penetration (optimal LogP 2–5), whereas the lower LogP of 1.8 for the des-butyl analog would likely result in poorer brain exposure.

Lipophilicity Increase
Cross-study comparable
LogP 3.74 vs 1.8 (Δ+1.9)
Enhanced CNS‑like partition coefficient for brain penetration design.
Calculated values using standardized in silico algorithms.
Lipophilicity ADME Fluorinated Pyrrolidines

ROR-alpha1 Inverse Agonist Activity: Baseline Potency Data for SAR Benchmarking

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine exhibits inverse agonist activity at human ROR-alpha1 with an IC50 of 10,800 nM (10.8 µM) in a luciferase reporter gene assay using HEK293 cells after 16 hours [1]. This quantitative bioactivity data establishes a baseline potency for this specific scaffold, enabling direct comparison with other pyrrolidine-based ROR modulators. The compound also shows activity at the progesterone receptor (PR) with an IC50 of 3,800 nM (3.8 µM) [2] and at ROR-beta with an IC50 of 8,200 nM (8.2 µM) [3]. The selectivity profile across these nuclear receptors provides a quantitative framework for SAR studies, where even minor structural modifications to the pyrrolidine core can yield significant changes in potency and selectivity.

RORα1 Inverse Agonist IC50
Reported
10,800 nM
Reported baseline potency supports SAR optimization for nuclear receptor modulation.
HEK293 luciferase assay, 16 h incubation.
Nuclear Receptors Immunology ROR-alpha

Commercial Purity and Availability: A Differentiator for Reproducible Research

2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine is commercially available at a purity of 98% (HPLC) from specialized chemical suppliers . This high level of purity is essential for reproducible biological assays and synthetic applications, particularly in medicinal chemistry where trace impurities can confound SAR interpretation. In contrast, many structurally related fluorinated pyrrolidines (e.g., 2-tert-butyl-2-(C2F5)pyrrolidine, CAS 887360-95-4) are often listed with lower or unspecified purity levels (e.g., 95% or less) , which may introduce variability in reaction outcomes or biological readouts. The defined purity of 98% for this specific compound reduces the need for in-house purification and ensures batch-to-batch consistency across research campaigns.

Commercial Purity
Cross-study comparable
98% (HPLC)
High purity ensures reproducible biological and synthetic outcomes.
tert‑Butyl analog typically supplied at 95% or lower.
Chemical Procurement Building Blocks Quality Control

Conformational Impact of Geminal Substitution: Steric Differentiation from tert-Butyl Analog

The geminal substitution pattern in 2-butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine introduces distinct steric and conformational constraints compared to its tert-butyl analog (CAS 887360-95-4). The n-butyl group adopts a linear, extended conformation, whereas the tert-butyl group is bulky and spherical [1]. This steric difference directly impacts the pyrrolidine ring puckering and the spatial orientation of the C2F5 group. Molecular modeling studies on related gem-disubstituted pyrrolidines indicate that the n-butyl derivative exhibits greater conformational flexibility around the C–C bond, which can be advantageous for exploring diverse chemical space in library synthesis. In contrast, the tert-butyl analog imposes rigid steric shielding, potentially limiting access to certain binding pockets or reducing synthetic versatility for further derivatization [2].

Conformational Preference
Class-level inference
n‑Butyl (linear, flexible) vs tert‑butyl (spherical, rigid)
Linear chain offers greater conformational freedom for library design.
Taft Es parameters: n‑Bu −0.39; t‑Bu −1.54.
Conformational Analysis Medicinal Chemistry Fluorinated Pyrrolidines

Optimized Application Scenarios for 2-Butyl-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Targeting Nuclear Receptors (ROR-alpha1)

The compound's established baseline IC50 of 10,800 nM for ROR-alpha1 inverse agonism [1] provides a defined starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify the n-butyl chain or the pyrrolidine ring to improve potency and selectivity, using this compound as a reference standard. The high purity (98%) ensures that observed biological effects are attributable to the parent structure, not impurities.

Physicochemical Property Tuning in CNS Drug Discovery Programs

With a predicted pKa of 8.11 and a LogP of 3.74, this compound occupies a favorable chemical space for CNS penetration . The reduced basicity relative to unsubstituted pyrrolidine (ΔpKa ≈ -3.2) minimizes ionization at physiological pH, enhancing passive diffusion across the blood-brain barrier. The compound can serve as a privileged scaffold for developing CNS-active agents where balanced lipophilicity is critical.

Synthesis of Fluorinated Pyrrolidine Libraries via C–H Functionalization

The presence of both an n-butyl chain and a C2F5 group at the 2-position creates a sterically defined environment amenable to regioselective C–H functionalization at the pyrrolidine ring. This compound can act as a versatile building block for generating diverse libraries of 3- and 4-substituted pyrrolidines, leveraging the electron-withdrawing effect of the C2F5 group to direct reactivity [2].

Comparative Physicochemical Profiling in Fluorinated Amine Series

The quantitative pKa and LogP data (8.11 and 3.74, respectively) enable this compound to serve as a calibrated reference point in systematic studies investigating the impact of fluoroalkyl substitution on amine properties. Such studies are essential for establishing predictive models for ADME properties in fluorinated drug candidates.

Application
Selection Property
Validation Focus
RORα1 inverse agonist SAR studies
Reported baseline activity (IC50) for scaffold optimization
Potency and selectivity improvement through systematic modification
CNS drug discovery property profiling
Predicted pKa and LogP in CNS‑favorable range
Passive permeability and brain exposure model validation
Regioselective C–H functionalization scaffold
Sterically defined geminal substitution directs reactivity
Synthetic versatility and library diversification
Fluorinated amine benchmark studies
Calibrated pKa/LogP reference points
Structure‑property relationship model validation

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